Introduction: Targeting a Key Oncoprotein for Cancer Immunotherapy
Introduction: Targeting a Key Oncoprotein for Cancer Immunotherapy
An In-depth Technical Guide to the HPV16 E7 (49-57) Peptide Epitope
Persistent infection with high-risk human papillomavirus (HPV), particularly type 16, is the primary driver of cervical cancer and a significant contributor to other anogenital and oropharyngeal cancers.[1][2] The viral oncoproteins E6 and E7 are central to the malignant transformation process, as they are constitutively expressed in tumor cells and disrupt critical tumor suppressor pathways.[3] This constant expression of foreign, viral proteins makes them ideal targets for therapeutic interventions designed to stimulate the host immune system against the cancer.[1][3]
Within the HPV16 E7 oncoprotein, the nonapeptide spanning amino acids 49 to 57 has been identified as a highly immunogenic epitope, capable of eliciting potent anti-tumor immune responses.[4][5][6] This guide provides a detailed technical overview of the HPV E7 (49-57) peptide, its molecular characteristics, immunological function, and its application in research and the development of cancer vaccines and immunotherapies.
Molecular Profile of HPV E7 (49-57)
The E7 (49-57) peptide is a specific sequence of nine amino acids that has been extensively validated as a key target for the immune system in the context of HPV16 infection.[7]
Table 1: Molecular Characteristics of HPV E7 (49-57)
| Property | Value | Source |
| Amino Acid Sequence | RAHYNIVTF | [4][5][7][8][9][10][11][12] |
| Three-Letter Code | Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe | [9][11] |
| Molecular Weight | ~1120.3 g/mol | [9][10][11][13] |
| Origin | Human Papillomavirus Type 16 (HPV16) E7 Protein | [4][5][13] |
| Homology | The homologous sequence is also found in HPV-18.[7] |
This specific sequence, RAHYNIVTF, is recognized as a potent cytotoxic T lymphocyte (CTL) epitope.[4][5][13] Its efficacy is fundamentally linked to its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, thereby flagging them for destruction by the immune system.
Immunological Function: A Beacon for Cytotoxic T Cells
The primary function of the E7 (49-57) peptide is to act as an immunological epitope that activates CD8+ cytotoxic T lymphocytes (CTLs), the primary effector cells in anti-tumor immunity.[3][14][15] This process is governed by the principles of antigen presentation via the MHC class I pathway.
Mechanism of Action: MHC Class I Presentation
-
Protein Degradation: Inside an HPV-infected cancer cell, the E7 oncoprotein is degraded by the proteasome into smaller peptide fragments, including the E7 (49-57) sequence.[15][16]
-
Peptide Transport: These peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[14][15][17]
-
MHC Loading: Within the ER, the E7 (49-57) peptide is loaded onto a newly synthesized MHC class I molecule. This peptide-MHC complex is essential for the stability and proper folding of the MHC molecule.[14][18]
-
Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface, where it is "presented" to the immune system.[14][18]
-
T-Cell Recognition: Circulating CD8+ CTLs with a T-cell receptor (TCR) that specifically recognizes the E7 (49-57)-MHC complex will bind to the cancer cell. This binding, along with co-stimulatory signals, activates the CTL.
-
Tumor Cell Lysis: Upon activation, the CTL releases cytotoxic granules (containing perforin and granzymes) that induce apoptosis (programmed cell death) in the cancer cell, effectively eliminating it.[4]
MHC Restriction: The Importance of HLA-A*02:01
A critical aspect of this peptide's function is its MHC restriction. The RAHYNIVTF peptide binds with high affinity to the human MHC class I allele HLA-A02:01 and the murine equivalent H-2Db .[7][9][10][19] This specificity is crucial; the peptide will only elicit a strong immune response in individuals or animal models expressing this particular MHC allele. While some studies have explored its binding to other HLA-A2 variants with varying results, its primary utility in research and clinical development is linked to HLA-A02:01.[20] This explains why it is a cornerstone of preclinical studies using C57BL/6 mice (which express H-2Db) and a focus for therapies targeting the large portion of the human population positive for HLA-A2.[4][5][19]
Caption: MHC Class I presentation of the HPV E7 (49-57) peptide.
Applications in Research and Therapeutic Development
The well-characterized nature of the E7 (49-57) epitope makes it an invaluable tool for developing and evaluating HPV-targeted immunotherapies.
-
Therapeutic Vaccines: Peptide-based vaccines incorporating the RAHYNIVTF sequence are designed to stimulate a potent, targeted CD8+ T-cell response against HPV16-positive tumors.[5][21] Studies have shown that immunization with this peptide can protect mice against challenges with E7-expressing tumor cells and even eradicate established tumors.[4][5]
-
Immune Monitoring: The peptide is widely used as a stimulus in immunological assays to quantify the strength of E7-specific T-cell responses in vaccinated subjects or patients undergoing immunotherapy.[6][8] Assays like ELISpot and intracellular cytokine staining (ICS) use this peptide to measure the frequency of T cells that secrete effector cytokines like interferon-gamma (IFN-γ).[1][8]
-
Adoptive Cell Therapy: Researchers can expand E7 (49-57)-specific T cells ex vivo for use in adoptive cell transfer therapies, where a large population of tumor-specific T cells is infused into a patient.
-
Preclinical Models: Its robust immunogenicity in H-2Db-expressing mice makes it a standard antigen for testing novel vaccine adjuvants, delivery systems (e.g., nanoparticles, virus-like particles), and combination therapies, such as those pairing a vaccine with checkpoint inhibitors like anti-PD-1.[2][6][21]
Experimental Methodologies: A Practical Guide
Harnessing the HPV E7 (49-57) peptide in a research setting requires standardized, validated protocols. Here, we outline the methodology for a common application: quantifying antigen-specific T-cell responses using an IFN-γ ELISpot assay.
Protocol: IFN-γ ELISpot for Measuring E7 (49-57)-Specific T-Cell Responses
This protocol describes the quantification of E7 (49-57)-specific T cells from splenocytes of immunized mice or human peripheral blood mononuclear cells (PBMCs). The Enzyme-Linked Immunospot (ELISpot) assay is highly sensitive for detecting cytokine-secreting cells at a single-cell level.[22][23]
I. Materials & Reagents
-
Cells: Freshly isolated or cryopreserved PBMCs or splenocytes.[22]
-
Peptide: Lyophilized HPV E7 (49-57) peptide (RAHYNIVTF), high purity (>95%).[8][11]
-
Controls:
-
ELISpot Plate: 96-well PVDF membrane plate.[22]
-
Reagents: IFN-γ ELISpot kit containing:
-
Capture Antibody (anti-IFN-γ)
-
Detection Antibody (biotinylated anti-IFN-γ)
-
Streptavidin-Enzyme Conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin.
-
Buffers: Sterile PBS, PBS-Tween20 (PBST).
II. Step-by-Step Methodology
Day 1: Plate Coating
-
Activate Plate: Pre-wet the PVDF membrane by adding 15-20 µL of 35-70% ethanol to each well for 1 minute.[23][25]
-
Wash: Decant the ethanol and wash the plate 5 times with 200 µL/well of sterile water.[25]
-
Coat: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL to each well.[25]
-
Incubate: Seal the plate and incubate overnight at 4°C.[23]
Day 2: Cell Stimulation
-
Prepare Peptide Stock: Reconstitute the lyophilized E7 (49-57) peptide in a small amount of DMSO, then dilute to a stock concentration (e.g., 1 mg/mL) with sterile, tissue-culture grade water. Aliquot and store at -20°C or below.[24]
-
Wash & Block Plate: Decant the coating antibody. Wash the plate 3-5 times with 200 µL/well of sterile PBS. Block the plate by adding 200 µL/well of complete culture medium and incubating for at least 1 hour at 37°C.
-
Prepare Cells: Thaw (if frozen) and count cells. Adjust cell concentration to 2.5-3 x 10^6 cells/mL in complete medium. A typical assay uses 2.5 x 10^5 cells per well.[22][24]
-
Prepare Stimuli: Prepare 2X working solutions of the E7 peptide (final concentration typically 1-10 µg/mL), negative control (DMSO), and positive control (PHA) in complete medium.[24]
-
Plate Cells & Stimuli: Decant the blocking medium. Add 100 µL of cell suspension to each well. Add 100 µL of the 2X stimuli to the appropriate wells.
-
Incubate: Place the plate in a 37°C, 5% CO2 humidified incubator for 18-24 hours. Do not disturb the plate during incubation to ensure distinct spot formation.[23]
Day 3: Detection and Development
-
Lyse Cells: Decant the medium and cells. Wash the plate 3 times with PBS, followed by 3-5 times with PBST.
-
Add Detection Antibody: Dilute the biotinylated detection antibody in a blocking buffer (e.g., PBS with 0.5% BSA). Add 100 µL to each well and incubate for 2 hours at room temperature or 37°C.[23]
-
Add Enzyme Conjugate: Wash the plate 5 times with PBST. Add 100 µL of diluted streptavidin-enzyme conjugate to each well. Incubate for 1 hour at room temperature.[23]
-
Develop Spots: Wash the plate a final time (3x PBST, 3x PBS to remove all Tween). Add 100 µL of the substrate solution to each well. Monitor spot development closely (5-30 minutes).
-
Stop Reaction: Stop development by washing thoroughly with deionized water. Allow the plate to dry completely in the dark.
-
Analysis: Count the spots in each well using an automated ELISpot reader. The resulting data represent the number of IFN-γ secreting cells per number of cells plated.
Sources
- 1. A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Cytotoxic T lymphocytes raised against a subdominant epitope offered as a synthetic peptide eradicate human papillomavirus type 16-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaccination with cytotoxic T lymphocyte epitope-containing peptide protects against a tumor induced by human papillomavirus type 16-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]
- 8. jpt.com [jpt.com]
- 9. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]
- 10. genscript.com [genscript.com]
- 11. Human Papillomavirus E7 protein (49-57) - Elabscience® [elabscience.com]
- 12. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]
- 13. HPV E7 protein (49-57) | CRB1001123 | Biosynth [biosynth.com]
- 14. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MHC-I pathway disruption by viruses: insights into immune evasion and vaccine design for animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Understanding MHC Class I Presentation of Viral Antigens by Human Dendritic Cells as a Basis for Rational Design of Therapeutic Vaccines [frontiersin.org]
- 17. May 13: Viral evasion of the MHC class I antigen presentation pathway - UMC Utrecht [umcutrecht.nl]
- 18. Mechanisms of Viral Interference with MHC Class I Antigen Processing and Presentation - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Vaccination with cytotoxic T lymphocyte epitope‐containing peptide protects against a tumor induced by human papillomavirus type 16‐transformed cells | Semantic Scholar [semanticscholar.org]
- 20. Differential binding of viral peptides to HLA-A2 alleles. Implications for human papillomavirus type 16 E7 peptide-based vaccination against cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. ELISPOT protocol | Abcam [abcam.com]
- 23. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stemcell.com [stemcell.com]
- 25. youtube.com [youtube.com]
